Cas no 2680762-30-3 (1-Acetyl-4-phenoxypiperidine-4-carboxylic acid)

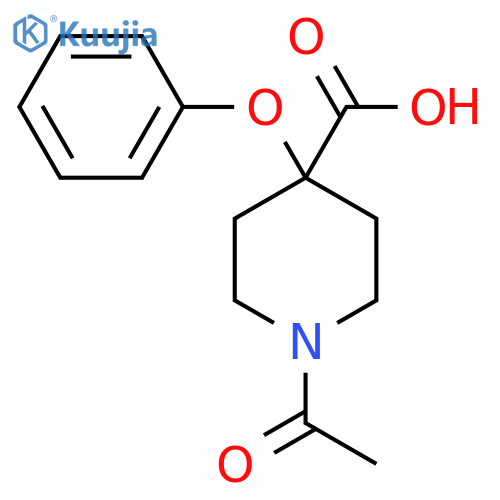

2680762-30-3 structure

商品名:1-Acetyl-4-phenoxypiperidine-4-carboxylic acid

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680762-30-3

- 1-acetyl-4-phenoxypiperidine-4-carboxylic acid

- EN300-28281461

- 1-Acetyl-4-phenoxypiperidine-4-carboxylic acid

-

- インチ: 1S/C14H17NO4/c1-11(16)15-9-7-14(8-10-15,13(17)18)19-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18)

- InChIKey: ITSAEAZYTJOZKK-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)C1(C(=O)O)CCN(C(C)=O)CC1

計算された属性

- せいみつぶんしりょう: 263.11575802g/mol

- どういたいしつりょう: 263.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66.8Ų

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28281461-0.25g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 0.25g |

$1209.0 | 2025-03-19 | |

| Enamine | EN300-28281461-5.0g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 5.0g |

$3812.0 | 2025-03-19 | |

| Enamine | EN300-28281461-5g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 5g |

$3812.0 | 2023-09-09 | ||

| Enamine | EN300-28281461-10.0g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 10.0g |

$5652.0 | 2025-03-19 | |

| Enamine | EN300-28281461-0.1g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 0.1g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-28281461-1g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 1g |

$1315.0 | 2023-09-09 | ||

| Enamine | EN300-28281461-10g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 10g |

$5652.0 | 2023-09-09 | ||

| Enamine | EN300-28281461-1.0g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 1.0g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28281461-0.5g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 0.5g |

$1262.0 | 2025-03-19 | |

| Enamine | EN300-28281461-0.05g |

1-acetyl-4-phenoxypiperidine-4-carboxylic acid |

2680762-30-3 | 95.0% | 0.05g |

$1104.0 | 2025-03-19 |

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2680762-30-3 (1-Acetyl-4-phenoxypiperidine-4-carboxylic acid) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量